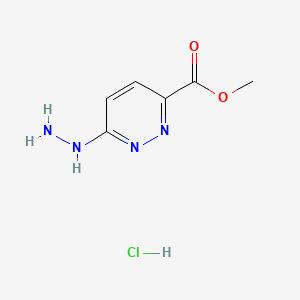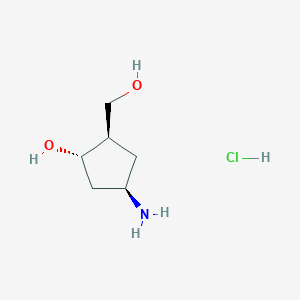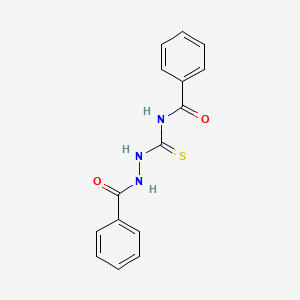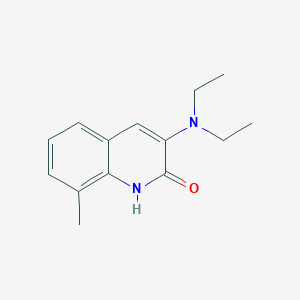
ent-Indacaterol Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ent-Indacaterol Hydrochloride is an enantiomer and impurity of the drug Indacaterol, which is a long-acting beta-2 adrenoreceptor agonist and bronchodilator. It is primarily used for the treatment of asthma and chronic obstructive pulmonary disease . This compound is known for its ability to relax bronchial smooth muscle, thereby improving airflow and alleviating symptoms associated with respiratory conditions .
准备方法
The synthesis of ent-Indacaterol Hydrochloride involves several steps, starting with the preparation of the indanone intermediate. The synthetic route typically includes the following steps:
Formation of Indanone Intermediate: The initial step involves the cyclization of a suitable precursor to form the indanone intermediate.
Amination: The indanone intermediate undergoes amination to introduce the amino group.
Hydroxylation: The amino compound is then hydroxylated to introduce the hydroxyl group.
Quinolinone Formation: The hydroxylated compound undergoes cyclization to form the quinolinone structure.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form.
Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure the desired product is obtained efficiently .
化学反应分析
ent-Indacaterol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolinone derivatives.
Reduction: Reduction reactions can convert the quinolinone structure back to its indanone form.
Substitution: The amino and hydroxyl groups in the compound can undergo substitution reactions with suitable reagents.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution and hydrolysis reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
ent-Indacaterol Hydrochloride has several scientific research applications, including:
作用机制
ent-Indacaterol Hydrochloride works by stimulating adrenergic beta-2 receptors in the smooth muscle of the airways. This stimulation leads to the activation of adenylate cyclase, which increases cyclic adenosine monophosphate levels. The elevated cyclic adenosine monophosphate levels cause relaxation of the bronchial smooth muscle, thereby increasing the diameter of the airways and improving airflow . The molecular targets involved in this mechanism include the beta-2 adrenoreceptors and the downstream signaling pathways that regulate smooth muscle contraction .
相似化合物的比较
ent-Indacaterol Hydrochloride is unique compared to other similar compounds due to its specific enantiomeric form and its role as an impurity in Indacaterol formulations. Similar compounds include:
Indacaterol: The parent compound, which is a long-acting beta-2 adrenoreceptor agonist used for treating respiratory conditions.
Formoterol: Another long-acting beta-2 adrenoreceptor agonist with similar bronchodilator effects.
Salmeterol: A long-acting beta-2 adrenoreceptor agonist used in combination with corticosteroids for asthma management.
The uniqueness of this compound lies in its specific enantiomeric form and its use as a reference standard for impurity analysis in pharmaceutical formulations .
属性
CAS 编号 |
1384188-70-8 |
|---|---|
分子式 |
C₂₄H₂₈N₂O₃·HCl |
分子量 |
392.493646 |
同义词 |
5-[(1S)-2-[(5,6-Diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-2(1H)-quinolinone Hydrochloride; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide](/img/structure/B1145533.png)





